molecular formula C24H27FN4OS B2957594 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894879-61-9

2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2957594
CAS No.: 894879-61-9
M. Wt: 438.57
InChI Key: DMAKMZWHAJJCFO-UHFFFAOYSA-N
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Description

This product is the high-purity research compound 2-(3,4-Dimethylphenyl)-3-(ethylsulfanyl)-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide. This complex molecule is characterized by a 1,4,8-triazaspiro[4.5]decane core, a structure class that is frequently explored in medicinal chemistry and drug discovery for its potential to interact with biological targets. The compound features a 3,4-dimethylphenyl group and a 4-fluorophenyl carboxamide moiety, which are common pharmacophores that can influence bioavailability and target binding. The ethylsulfanyl (thioether) substituent may also contribute to its physicochemical properties. As a spirocyclic derivative, this compound is of significant interest for screening in various biochemical assays, particularly in the development of new therapeutic agents. Its potential research applications could include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening against enzyme families, or a tool compound in probing protein-protein interactions. Specific research applications and a confirmed mechanism of action for this exact compound are not currently detailed in the literature and should be empirically determined by the researcher. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-ethylsulfanyl-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-4-31-22-21(18-6-5-16(2)17(3)15-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-9-7-19(25)8-10-20/h5-10,15H,4,11-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAKMZWHAJJCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenyl derivatives, ethylsulfanyl compounds, and 4-fluorophenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazaspiro ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its biological activity could be explored for the treatment of various diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2-(3,4-dimethylphenyl), 3-(ethylsulfanyl), 8-(4-fluorophenyl carboxamide) Not provided High lipophilicity; potential metabolic resistance via fluorine substituent.
2-Methyl-N-phenyl-3-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carbothioamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2-methyl, 3-(3-trifluoromethylphenyl), 8-phenyl carbothioamide 430.49 Carbothioamide group enhances sulfur-based interactions; trifluoromethyl boosts electronegativity.
8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide 1-Oxa-4,8-diazaspiro[4.5]decane 8-(2,6-dinitro-4-trifluoromethylphenyl), 4-(4-methylphenyl carboxamide), 3-phenyl Not provided Nitro groups increase oxidative stability; oxa-diaza core alters ring strain.

Key Observations:

Core Structure Variability: The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core distinguishes it from the oxa-diaza analog in . The triaza system may offer stronger hydrogen-bonding capacity compared to the oxa-diaza core, which could influence binding to biological targets . The ethylsulfanyl group (C₂H₅S) in the target compound replaces the trifluoromethyl (CF₃) or nitro (NO₂) groups in analogs, reducing electronegativity but improving solubility in nonpolar environments .

Substituent Impact: The 4-fluorophenyl carboxamide in the target compound contrasts with the carbothioamide in ’s analog. Carboxamides generally exhibit higher hydrolytic stability, whereas carbothioamides may engage in stronger hydrophobic interactions .

Limitations and Knowledge Gaps

  • No explicit data on the target compound’s synthesis, toxicity, or efficacy is available in the provided evidence.
  • Comparisons rely on structural extrapolation; experimental validation is required to confirm hypothesized properties.

Biological Activity

The compound 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a member of the triazaspirodecane class of compounds, which have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol
  • CAS Number : 303986-84-7

The structural uniqueness of this compound lies in its spirocyclic framework combined with multiple functional groups that may contribute to its biological activity.

Antipsychotic Activity

Research indicates that compounds within the triazaspirodecane class exhibit antipsychotic properties. A study highlighted that derivatives of this class showed efficacy in behavioral tests predictive of antipsychotic effects while minimizing side effects such as catalepsy in animal models . Specifically, the compound's structural modifications influence its interaction with neurotransmitter systems.

The proposed mechanism involves modulation of dopaminergic and serotonergic pathways. The presence of the fluorophenyl group is believed to enhance binding affinity to dopamine receptors, which is crucial for antipsychotic activity. Additionally, the ethylsulfanyl group may play a role in enhancing metabolic stability and bioavailability.

Case Studies and Research Findings

  • Efficacy in Animal Models :
    • In a study involving rat models, the compound demonstrated significant reduction in hyperactivity induced by amphetamines, suggesting a potential for treating conditions like schizophrenia .
    • Behavioral assays indicated that doses effective for reducing symptoms were lower than those causing motor side effects, indicating a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) :
    • A systematic SAR analysis revealed that modifications on the phenyl rings significantly affected pharmacological outcomes. For instance, substituents on the 1-phenyl moiety were found to be particularly influential in enhancing antipsychotic efficacy while maintaining a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics .
  • Inhibition of Prolyl Hydroxylases :
    • Another study identified related compounds as potent inhibitors of prolyl hydroxylases (PHDs), enzymes involved in oxygen sensing and erythropoiesis regulation. This suggests additional therapeutic avenues for treating anemia and related disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity in rat models
EPS Side EffectsLower incidence compared to traditional drugs
PHD InhibitionPotential treatment for anemia

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